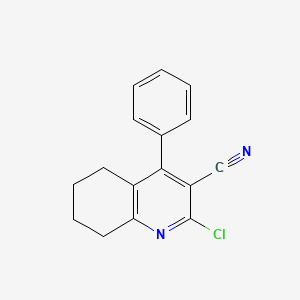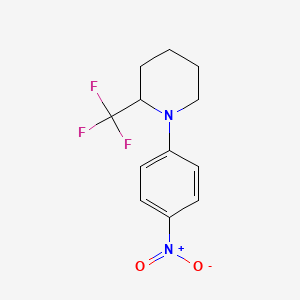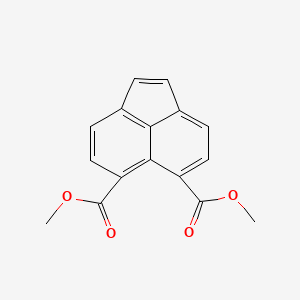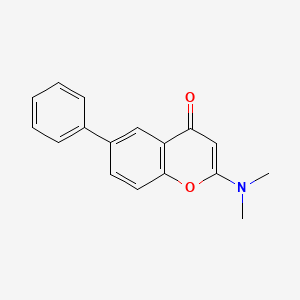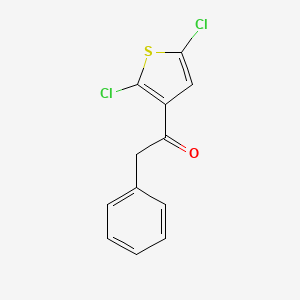![molecular formula C19H17NO B15064703 (E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine CAS No. 648424-31-1](/img/structure/B15064703.png)
(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a methoxyphenyl group and a naphthyl group connected through a methanimine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine typically involves the condensation reaction between 4-methoxybenzylamine and 2-naphthaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. A common solvent used for this reaction is ethanol, and the reaction is often catalyzed by an acid such as hydrochloric acid or acetic acid. The reaction mixture is refluxed for several hours, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production would also require stringent quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives on the phenyl ring.
Applications De Recherche Scientifique
(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of (E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine is not fully understood, but it is believed to interact with various molecular targets through its imine group. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-1-yl)methanimine
- (E)-N-[(4-Methoxyphenyl)methyl]-1-(phenyl)methanimine
Uniqueness
(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine is unique due to the presence of both a methoxyphenyl group and a naphthyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
648424-31-1 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-1-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C19H17NO/c1-21-19-10-7-15(8-11-19)13-20-14-16-6-9-17-4-2-3-5-18(17)12-16/h2-12,14H,13H2,1H3 |
Clé InChI |
GTWDOFHQVONEBH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN=CC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


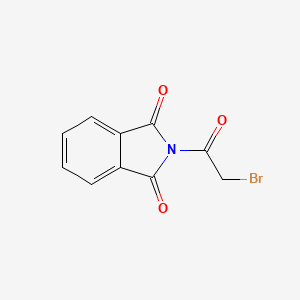

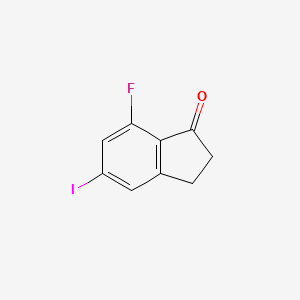
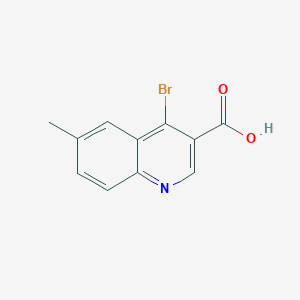

![1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B15064661.png)
![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)

